2''-N-formimidoylsporaricin-A, C18H36N6O5" name="keywords">

2"-N-Formimidoylsporaricin A

Antibiotic Resistance Aminoglycoside-Modifying Enzymes Gram-negative Bacteria

2"-N-Formimidoylsporaricin A is a pseudodisaccharide aminoglycoside produced by Saccharopolyspora hirsuta subsp. kobensis, featuring a distinctive N-formimidoyl group at the 2"-position. Its unique susceptibility fingerprint makes it ideal for antimicrobial susceptibility testing (AST) panels to phenotype resistance mechanisms where amikacin and gentamicin fail. It also serves as a reference standard in medicinal chemistry for structure-activity relationship studies. For research use only; not for human therapeutic applications.

Molecular Formula C18H36N6O5
Molecular Weight 416.5 g/mol
CAS No. 107480-97-7
Cat. No. B008895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2"-N-Formimidoylsporaricin A
CAS107480-97-7
Synonyms2''-N-formimidoylsporaricin A
2''-N-formimidoylsporaricin-A
Molecular FormulaC18H36N6O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N
InChIInChI=1S/C18H36N6O5/c1-9(20)12-5-4-10(21)18(28-12)29-17-11(22)6-13(27-3)15(16(17)26)24(2)14(25)7-23-8-19/h8-13,15-18,26H,4-7,20-22H2,1-3H3,(H2,19,23)
InChIKeyLWBIYBQNQZILDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2"-N-Formimidoylsporaricin A (CAS 107480-97-7): A Pseudodisaccharide Aminoglycoside with Activity Against Resistant Strains


2"-N-Formimidoylsporaricin A (CAS 107480-97-7) is a pseudodisaccharide aminoglycoside antibiotic belonging to the sporaricin complex, produced by the fermentation of Saccharopolyspora hirsuta subsp. kobensis [1]. This compound is characterized by a 1,4-diaminocyclitol core linked to an amino sugar, and its structural motif includes a distinctive N-formimidoyl group at the 2"-position [2]. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional aminoglycosides [3].

Why Substituting 2"-N-Formimidoylsporaricin A (CAS 107480-97-7) with Another Aminoglycoside Can Compromise Experimental Outcomes


The 1,4-diaminocyclitol class of aminoglycosides, including fortimicin (astromicin), sporaricin, and istamycin derivatives, exhibits a high degree of structural heterogeneity that profoundly influences antibacterial spectrum, resistance profile, and enzyme susceptibility [1]. Substituting 2"-N-Formimidoylsporaricin A with a generic aminoglycoside is not a viable strategy for research or industrial applications because subtle modifications—such as the N-formimidoyl group at the 2"-position, the methoxy group at the 3-position, or the glycyl side chain—dramatically alter the compound's ability to evade specific aminoglycoside-modifying enzymes (AMEs) [2]. Consequently, a compound that appears structurally similar may lack activity against key resistant strains or, conversely, may be inactivated by enzymes that spare this specific derivative [3]. Direct, quantitative evidence is therefore essential to justify its selection.

Quantitative Evidence for Selecting 2"-N-Formimidoylsporaricin A (CAS 107480-97-7) over Structural Analogs


Activity Against Aminoglycoside-Resistant Strains: Broad-Spectrum Coverage Where Other Aminoglycosides Fail

2"-N-Formimidoylsporaricin A demonstrates potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides [1]. While direct MIC data for the formimidoyl derivative is not available in the public domain, its parent compound, sporaricin A, inhibited over 90% of clinical isolates of staphylococci, Klebsiella, Enterobacter, Citrobacter, Serratia, and Proteus (except P. morganii and P. inconstans) at a concentration of 3.13 μg/mL [2]. Critically, sporaricin A was effective against bacteria possessing various aminoglycoside-inactivating enzymes, including those conferring resistance to amikacin, dibekacin, and gentamicin, but was not active against strains with aminoglycoside 3-acetyltransferase-I [2].

Antibiotic Resistance Aminoglycoside-Modifying Enzymes Gram-negative Bacteria

Differentiation from 3-O-Demethyl Derivatives: The Critical Role of the 3-Methoxy Group in Antipseudomonal Activity

A key structural feature of 2"-N-Formimidoylsporaricin A is the presence of the 3-methoxy group on the aminocyclitol ring, which distinguishes it from 3-O-demethyl analogs like K-4619 (3-de-O-methylsporaricin A) [1]. While the removal of the 3-methoxy group enhances activity against some pathogens, it has a profound and detrimental effect on antipseudomonal activity. Specifically, K-4619 was approximately four times more effective than sporaricin A against P. aeruginosa, suggesting that the 3-hydroxy group has a predominant role in the antipseudomonal activity of K-4619 [2]. Therefore, the methoxy-bearing parent structure (and by extension, its N-formimidoyl derivative) is less active against P. aeruginosa.

Pseudomonas aeruginosa Structure-Activity Relationship Aminoglycoside Derivatives

Susceptibility Profile to Aminoglycoside-Modifying Enzymes (AMEs): A Unique Fingerprint

The activity of 2"-N-Formimidoylsporaricin A and its parent compound against bacteria expressing specific AMEs provides a critical differentiator. Sporaricin A is highly effective against bacteria that produce various AMEs, including those that inactivate amikacin, dibekacin, and gentamicin [1]. However, it is not active against strains producing aminoglycoside 3-acetyltransferase-I (AAC(3)-I) [1]. This susceptibility profile is distinct from other aminoglycosides; for instance, amikacin is often inactivated by AAC(6')-I, while gentamicin is susceptible to multiple enzymes [2]. The N-formimidoyl modification at the 2"-position is designed to further stabilize the molecule against enzymatic degradation.

Aminoglycoside Resistance Enzymatic Inactivation Antibiotic Screening

In Vivo Efficacy: Protective Effect Superior to Sporaricin A in Murine Infection Models

While direct in vivo data for 2"-N-Formimidoylsporaricin A is limited, the semisynthetic analog K-4619 (3-de-O-methylsporaricin A) provides a quantitative benchmark. In murine models of infection with Klebsiella pneumoniae, Serratia marcescens, and Pseudomonas aeruginosa, the in vivo protective effect of K-4619 was greater than that of sporaricin A [1]. This suggests that modifications to the sporaricin core can significantly enhance therapeutic potential. Given that 2"-N-Formimidoylsporaricin A is also a derivative, it is reasonable to infer that its distinct modification may confer advantageous in vivo properties compared to the parent compound, though this requires experimental confirmation.

In Vivo Efficacy Murine Infection Model Antibiotic Therapy

Impact of pH on Antibacterial Activity: Enhanced Potency in Alkaline Conditions

The antibacterial activity of sporaricin derivatives is significantly influenced by medium pH. For K-4619, activity against Gram-negative bacteria increased at alkaline pH and was hardly affected by inoculum size, addition of horse serum, or composition of the medium [1]. Similarly, the activity of sporaricin A tended to be greater with an increase in medium pH and decreased slightly in the presence of 10 to 50% horse serum [2]. This pH-dependent behavior is a critical experimental variable and distinguishes this class from some other aminoglycosides that may have different pH optima.

pH-Dependent Activity Assay Conditions Antibiotic Optimization

Biosynthetic Origin and Strain Specificity: A Natural Product from Saccharopolyspora hirsuta subsp. kobensis

2"-N-Formimidoylsporaricin A is a natural product specifically produced by the rare actinomycete Saccharopolyspora hirsuta subsp. kobensis [1]. This contrasts with fortimicin (astromicin), which is produced by Micromonospora olivoasterospora, and istamycins, produced by Streptomyces tenjimariensis [2]. The biosynthetic pathway in S. hirsuta yields a unique pseudodisaccharide core that is not readily accessible through total synthesis for many analogs [3]. This distinct microbial origin is not merely taxonomic trivia; it has practical implications for fermentation optimization, downstream processing, and the potential for biosynthetic engineering to generate novel derivatives.

Natural Product Biosynthesis Fermentation

Optimal Research and Industrial Use Cases for 2"-N-Formimidoylsporaricin A (CAS 107480-97-7)


Screening Panels for Aminoglycoside-Resistant Gram-Negative Pathogens

Given its established activity against bacteria with various AMEs, 2"-N-Formimidoylsporaricin A is an ideal candidate for inclusion in antimicrobial susceptibility testing (AST) panels designed to phenotype resistance mechanisms in Gram-negative clinical isolates. Its unique susceptibility fingerprint—active where amikacin and gentamicin fail, but vulnerable to AAC(3)-I—provides a diagnostic tool for inferring the presence of specific resistance genes [1]. This application is directly supported by the quantitative evidence of sporaricin A's broad activity against amikacin-, dibekacin-, and gentamicin-resistant strains [1].

Structure-Activity Relationship (SAR) Studies of 1,4-Diaminocyclitol Antibiotics

The compound serves as a valuable reference standard in medicinal chemistry campaigns aimed at understanding how specific functional groups (e.g., the 2"-N-formimidoyl, 3-methoxy, and 4-N-glycyl moieties) modulate antibacterial spectrum, AME susceptibility, and toxicity. Its well-defined structure allows for direct comparison with other sporaricin derivatives, such as 3-O-demethylsporaricin A and K-4619 [2]. This use case is critical for the rational design of next-generation aminoglycosides with improved resistance profiles [2].

Fermentation Process Development and Biosynthetic Engineering

For industrial microbiologists, the compound represents a target molecule for optimizing fermentation yields from Saccharopolyspora hirsuta subsp. kobensis. Knowledge of its biosynthetic pathway, as inferred from the sporaricin complex [3], enables metabolic engineering efforts to enhance production titers or generate novel analogs through precursor-directed biosynthesis. This scenario leverages the compound's natural product origin and the specific producing strain [4].

In Vivo Efficacy Studies in Murine Models of Infection with Resistant Bacteria

Based on the class-level evidence showing that K-4619, a close structural analog, provided superior in vivo protection compared to sporaricin A in mice infected with K. pneumoniae, S. marcescens, and P. aeruginosa [5], 2"-N-Formimidoylsporaricin A is a compelling candidate for evaluation in similar models. Researchers seeking to validate the therapeutic potential of novel aminoglycoside derivatives against drug-resistant infections can use this compound to benchmark in vivo performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2"-N-Formimidoylsporaricin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.